molecular formula C5H2BrNO B1269979 5-Bromofuran-2-carbonitrile CAS No. 4915-06-4

5-Bromofuran-2-carbonitrile

Cat. No. B1269979
CAS RN: 4915-06-4
M. Wt: 171.98 g/mol
InChI Key: VWVGOXGBMHAFFK-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of derivatives closely related to 5-Bromofuran-2-carbonitrile, such as 5′-(4-cyanophenyl)-2,2′-bifuran-5-carbonitrile and its analogues, involves multiple steps including Stille coupling, oxime formation followed by dehydration, and Suzuki coupling, showcasing the compound's versatility in organic synthesis (Ismail, 2006). Additionally, the synthesis of 2-aminofuran-3-carbonitriles through a cascade Stetter-γ-ketonitrile cyclization reaction catalyzed by N-heterocyclic carbenes highlights innovative approaches to functionalize the furan ring (Liu, Lei, Ma, & Hu, 2011).

Molecular Structure Analysis

Studies on related bromo-nitropyridine carbonitriles have employed computational calculations to elucidate their molecular structure and energy, including UV-Vis spectral analysis and molecular electrostatic potential (MEP) evaluations. These analyses help in understanding the electronic distribution and reactive sites of the molecule, which are pivotal for its chemical behavior (Arulaabaranam, Muthu, Mani, & Ben Geoffrey, 2021).

Scientific Research Applications

Synthesis and Chemical Properties

5-Bromofuran-2-carbonitrile is a versatile compound used in various synthetic pathways. For instance, it is employed in the preparation of 5′-(4-cyanophenyl)-2,2′-bifuran-5-carbonitrile and its analogues through Stille coupling conditions, proving effective in the synthesis of oligo-chalcophenes and nitro-containing bichalcophenes (Ismail, 2006). Additionally, it plays a role in the synthesis of various dihydrofuran carbonitrile derivatives, which exhibit coordinated compliance of chloro-methyl and bromo-methyl exchange rules, an essential aspect in crystallographic studies (Rajni Swamy et al., 2020).

Electrocatalysis and Organic Reactions

5-Bromofuran-2-carbonitrile is instrumental in the electrocatalytic assembly of complex molecules. For example, it aids in forming 2-amino-5-oxo-4,5-dihydropyrano[3,2-c]chromene-3-carbonitrile derivatives, showcasing its utility in multicomponent reactions under neutral conditions (Vafajoo et al., 2014).

Biomedical Research

In the realm of biomedical research, 5-Bromofuran-2-carbonitrile derivatives have been studied for their potential in cancer treatment. Halogenated furanones, including bromofuran-2(5H)-one-type derivatives, have shown cytotoxic properties against human cancer cell lines, indicating their possible application in developing new anticancer drugs (Castro-Torres et al., 2020).

Applications in Medicinal Chemistry

5-Bromofuran-2-carbonitrile is a key intermediate in synthesizing novel antiprotozoal agents, such as dicationic imidazo[1,2-a]pyridines, showcasing its importance in developing new treatments for protozoal infections (Ismail et al., 2004).

Safety And Hazards

The safety information available indicates that 5-Bromofuran-2-carbonitrile may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335). Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and, if in eyes, rinsing cautiously with water for several minutes and removing contact lenses if present and easy to do (P305+P351+P338) .

Future Directions

The future of 5-Bromofuran-2-carbonitrile and similar compounds lies in the field of green chemistry. There is a growing interest in replacing traditional resources such as crude oil with biomass, and furan platform chemicals (FPCs) are directly available from biomass . This suggests that there could be a wide range of new compounds and applications to explore in the future.

properties

IUPAC Name

5-bromofuran-2-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H2BrNO/c6-5-2-1-4(3-7)8-5/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWVGOXGBMHAFFK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(OC(=C1)Br)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H2BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00351761
Record name 5-bromofuran-2-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00351761
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.98 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromofuran-2-carbonitrile

CAS RN

4915-06-4
Record name 5-bromofuran-2-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00351761
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-bromofuran-2-carbonitrile
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
Q Chen, C Fang, Z Shen, M Li - Electrochemistry Communications, 2016 - Elsevier
… The successful conversion of 5-bromofuran-2-carbaldehyde and benzofuran-2-carbaldehyde to 5-bromofuran-2-carbonitrile and benzofuran-2-carbonitrile showed that this reaction …
Number of citations: 38 www.sciencedirect.com
BC Shook, D Charavarty, JK Barbay, A Wang… - …, 2011 - pubs.rsc.org
A novel series of aminomethyl substituted thieno[2,3-d]pyrimidines have been identified as adenosine A2A receptor antagonists. Analogues show excellent in vitro activities and have …
Number of citations: 15 pubs.rsc.org
C Fang, M Li, X Hu, W Mo, B Hu, N Sun, L Jin, Z Shen - RSC advances, 2017 - pubs.rsc.org
A simple and efficient method for the direct synthesis of nitriles from aldehydes using ammonium acetate as the nitrogen source has been developed. The reactions were performed with …
Number of citations: 29 pubs.rsc.org

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